Diethyl (quinoxalin-2-ylmethyl)phosphonate
Description
Diethyl (quinoxalin-2-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₇N₂O₃P It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Properties
Molecular Formula |
C13H17N2O3P |
|---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)quinoxaline |
InChI |
InChI=1S/C13H17N2O3P/c1-3-17-19(16,18-4-2)10-11-9-14-12-7-5-6-8-13(12)15-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
FAJRQXKPWMHSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (quinoxalin-2-ylmethyl)phosphonate typically involves the reaction of quinoxaline derivatives with diethyl phosphite. One common method includes the use of a base such as sodium hydride to deprotonate the quinoxaline derivative, followed by the addition of diethyl phosphite. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (quinoxalin-2-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (quinoxalin-2-ylmethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (quinoxalin-2-ylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the quinoxaline moiety can interact with nucleic acids and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (thiophen-2-ylmethyl)phosphonate
- Diethyl (pyridin-2-ylmethyl)phosphonate
- Diethyl (benzyl)phosphonate
Uniqueness
Diethyl (quinoxalin-2-ylmethyl)phosphonate is unique due to the presence of the quinoxaline ring, which imparts specific electronic and steric properties. This makes it distinct from other phosphonates and allows for unique interactions in chemical and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
